molecular formula C15H13FN2O4 B4992197 N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide

N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide

Cat. No. B4992197
M. Wt: 304.27 g/mol
InChI Key: ZJDMCNZRVWOZKL-UHFFFAOYSA-N
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Description

N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide, commonly known as ENF, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. ENF belongs to the family of small molecules called benzamides, which have been extensively studied for their various biological activities.

Mechanism of Action

The exact mechanism of action of ENF is not fully understood, but it is believed to act through multiple pathways. ENF has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs), which are involved in gene expression and cell proliferation. ENF also modulates the activity of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and apoptosis. Additionally, ENF has been shown to modulate the activity of various ion channels such as TRPM2, which are involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
ENF has been shown to have various biochemical and physiological effects in vitro and in vivo. ENF has been found to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. ENF has also been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in Alzheimer's disease by reducing oxidative stress and inflammation. In Parkinson's disease, ENF has been found to protect dopaminergic neurons from oxidative stress and improve motor function by regulating the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

ENF has several advantages for lab experiments. ENF is a small molecule that can easily penetrate cell membranes and reach intracellular targets. ENF is also stable and can be easily synthesized in large quantities. However, ENF has some limitations for lab experiments. ENF is highly hydrophobic and can form aggregates in aqueous solutions, which can affect its bioavailability and activity. ENF also has low solubility in water, which can limit its use in certain assays.

Future Directions

ENF has several potential future directions for scientific research. ENF can be further optimized for its therapeutic potential by modifying its chemical structure to improve its bioavailability and activity. ENF can also be used in combination with other therapeutic agents to enhance its efficacy and reduce its toxicity. Additionally, ENF can be used as a tool compound to study the mechanisms of various diseases and develop new therapeutic strategies.

Synthesis Methods

ENF can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzoic acid with 4-ethoxy-2-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to obtain the final product, ENF. The purity and yield of ENF can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

ENF has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. ENF has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, ENF has been found to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease, ENF has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-2-22-12-6-7-13(14(9-12)18(20)21)17-15(19)10-4-3-5-11(16)8-10/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDMCNZRVWOZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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